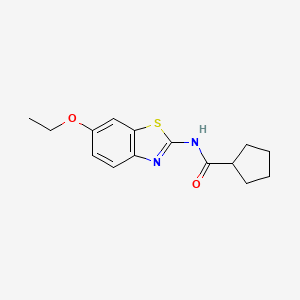

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-2-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGJSELGYFMDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide has been investigated for its therapeutic properties:

- Anti-Cancer Activity: Studies indicate that compounds with a benzothiazole moiety exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation.

- Anti-inflammatory Properties: The compound shows promise in modulating inflammatory pathways, potentially serving as a treatment for conditions like arthritis and other chronic inflammatory diseases.

- Antibacterial Effects: Research has demonstrated that benzothiazole derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics.

Biological Research

The compound is utilized as a probe in biological studies:

- Enzyme Inhibition Studies: It serves as a tool to investigate the inhibition of enzymes involved in critical biochemical pathways. The benzothiazole ring's ability to interact with various targets makes it valuable for probing biological mechanisms.

- Pathway Modulation: By understanding how this compound interacts with cellular pathways, researchers can gain insights into disease mechanisms and identify potential therapeutic targets.

Industrial Applications

Beyond medicinal uses, this compound has applications in material science:

- Polymer Development: Its unique chemical structure allows for incorporation into polymers, potentially enhancing their properties such as thermal stability and mechanical strength.

- Dyes and Pigments: The compound's vibrant color properties make it suitable for use in dye formulations, contributing to the development of new coloring agents in various industries.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Cancer Cell Line Study: A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against breast cancer cell lines, demonstrating its potential as an anti-cancer agent.

- Inflammation Model Research: In preclinical trials involving animal models of arthritis, the compound showed marked reduction in inflammatory markers compared to controls.

- Antibacterial Testing: A recent investigation found that derivatives of this compound displayed potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Benzothiazole Derivatives

- 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid (): Structural Differences: Replaces the cyclopentanecarboxamide with a thio-linked pentanoic acid chain. Synthesis: Yield (51%), IR carbonyl peak at 1718 cm⁻¹, and NMR data (δ 4.06 ppm for ethoxy group) . Key Contrast: The carboxylic acid group may reduce cell permeability compared to the carboxamide in the target compound.

Cyclopentanecarboxamide Derivatives ():

- N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Yield: 66%, m.p. 193–195°C. Features a benzoylhydrazine-carbonothioyl group instead of benzothiazole.

- N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12): Yield: 59%, m.p. 158–161°C. Phenoxyacetyl substituent introduces ether functionality, altering polarity .

Physicochemical Properties

*LogP estimated using fragment-based methods (e.g., AlogPs).

†Estimated based on analogous syntheses .

Key Observations :

- The target compound’s ethoxy and cyclopentane groups likely increase LogP compared to carboxylic acid derivatives, enhancing lipid solubility.

- Higher melting points in carboxamide analogs (e.g., 193–195°C) suggest greater crystallinity versus thioether derivatives .

Structure-Activity Relationships (SAR)

- Ethoxy Group : Critical for hydrophobic pocket binding; removal reduces activity in triazine analogs .

- Cyclopentane vs. Cyclobutane : Cyclopentane’s larger ring may improve van der Waals interactions but reduce solubility compared to cyclobutane derivatives (e.g., 2.10 in , m.p. 201–202°C) .

- Carboxamide Position : 2-position on benzothiazole optimizes spatial orientation for target engagement.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a novel compound that belongs to the benzothiazole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, mechanisms of action, and comparative analysis with similar compounds.

Chemical Overview

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2S |

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide |

| InChI Key | CFLXBRFZMTVJDX-UHFFFAOYSA-N |

The compound features a unique structure composed of a benzothiazole ring fused with an ethoxy group and a cyclopentane carboxamide moiety, which contributes to its distinct biological properties .

Medicinal Chemistry Applications

This compound has been studied for several biological activities:

-

Anticancer Activity:

- The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Studies indicate that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines .

-

Anti-inflammatory Properties:

- The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes. This suggests its application in treating inflammatory diseases .

- Antimicrobial Activity:

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways that are critical in disease processes.

- Cellular Pathway Disruption: By affecting signal transduction pathways, it can induce apoptosis in cancer cells or mitigate inflammatory responses .

Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Biological Activity |

|---|---|

| N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylbutanamide | Moderate anticancer activity |

| N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide | Antimicrobial properties |

| N-(6-methylthio-1,3-benzothiazol-2-yl)-cyclobutanecarboxamide | Anti-inflammatory effects |

The cyclopentane carboxamide moiety in N-(6-ethoxy) enhances its lipophilicity and potentially improves bioavailability compared to other derivatives .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of benzothiazole derivatives:

-

In vitro Studies:

- Research has demonstrated that compounds similar to N-(6-ethoxy) exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values indicating potent activity.

- In vivo Studies:

Q & A

Q. How can chirality in cyclopentanecarboxamide derivatives affect pharmacological outcomes?

- Answer : Enantiomers may exhibit divergent binding to chiral targets (e.g., enzymes or receptors). Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column) and test enantiopure forms in vitro. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.